Ladostigil (Tartrate)

MAO inhibitor brain selectivity tyramine interaction

Ladostigil tartrate (TV-3326) is a single-molecule agent delivering simultaneous brain-selective MAO-A/B inhibition (irreversible) and reversible AChE/BuChE inhibition. Unlike co-administered rasagiline+rivastigmine, its integrated pharmacophore blocks L-dopa-induced hyperactivity, a key differentiator from tranylcypromine. It achieves >90% brain MAO inhibition, ~50% ChE inhibition, with minimal peripheral MAO effects even after chronic dosing, eliminating tyramine interaction liability. Phase II data show significant hippocampal volume preservation (p=0.043). Ideal for preclinical neurodegeneration, DLB/PD dementia, and MCI prodromal disease-modification trials.

Molecular Formula C36H46N4O10
Molecular Weight 694.8 g/mol
Cat. No. B15359348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLadostigil (Tartrate)
Molecular FormulaC36H46N4O10
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyPRLVBVAJMQZMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ladostigil Tartrate Procurement Guide: A Dual Cholinesterase and Brain-Selective MAO Inhibitor


Ladostigil tartrate (CAS 209394-46-7; TV-3326) is a multimodal neuroprotective agent that combines the pharmacophore of the selective MAO-B inhibitor rasagiline with the carbamate cholinesterase inhibitory activity of rivastigmine in a single molecular entity [1]. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and as an irreversible, brain-selective inhibitor of monoamine oxidase (MAO)-A and MAO-B, with minimal inhibition of peripheral MAO in the liver and small intestine [2]. The compound is currently in Phase II clinical development for Alzheimer's disease, dementia with Lewy bodies, and mild cognitive impairment [3].

Why Ladostigil Tartrate Cannot Be Substituted with Rasagiline, Rivastigmine, or Their Combinations


Ladostigil is not a simple physical mixture of rasagiline and rivastigmine; it is a single molecular entity engineered to deliver simultaneous cholinesterase inhibition and brain-selective MAO inhibition with a distinct pharmacological profile that cannot be replicated by co-administering separate agents [1]. Critically, ladostigil demonstrates a qualitatively different behavioral outcome compared to conventional MAO inhibitors such as tranylcypromine: whereas tranylcypromine potentiates L-dopa- and L-tryptophan-induced stereotyped hyperactivity, ladostigil completely inhibits these behavioral hyperactivity syndromes due to its concurrent cholinergic activation [2]. Furthermore, the compound's brain selectivity for MAO inhibition—with little or no effect on hepatic and intestinal MAO even after 2 months of daily administration—represents a safety differentiation that generic MAO inhibitors cannot offer, as it reduces the theoretical risk of tyramine-induced hypertensive crisis (the 'cheese effect') [1]. Substituting ladostigil with separate ChE and MAO inhibitors would fail to reproduce this integrated, brain-selective pharmacodynamic signature and the attendant neuroprotective mechanisms that are independent of MAO inhibition and reside in the propargylamine moiety [3].

Quantitative Differentiation Evidence for Ladostigil Tartrate Versus Comparators


Brain-Selective MAO Inhibition: Ladostigil Spares Peripheral MAO After Chronic Dosing

Ladostigil demonstrates pronounced selectivity for brain MAO over peripheral MAO in the intestinal tract and liver following chronic oral administration, a property not shared by non-selective irreversible MAO inhibitors. This brain selectivity is maintained even after 2 months of daily dosing [1]. In contrast, conventional irreversible MAO inhibitors such as tranylcypromine produce substantial inhibition of both central and peripheral MAO, carrying a well-documented risk of tyramine-induced hypertensive crisis [2].

MAO inhibitor brain selectivity tyramine interaction safety pharmacology

Behavioral Differentiation: Ladostigil Inhibits L-Dopa-Induced Hyperactivity Versus Tranylcypromine Potentiation

In a direct comparative study, chronic ladostigil treatment (52 mg/kg for 21 days) completely inhibited L-dopa-induced (50 mg/kg) stereotyped hyperactivity in rats, whereas the non-selective MAO-A/B inhibitor tranylcypromine potentiated this hyperactivity syndrome [1]. The inhibitory effect of ladostigil on L-dopa-induced hyperactivity was reversed by the muscarinic antagonist scopolamine (0.5 mg/kg), confirming that ladostigil's cholinergic activation functionally counterbalances aminergic potentiation—a mechanistic feature absent in pure MAO inhibitors [1].

behavioral pharmacology L-dopa interaction motor activity dementia with Parkinsonism

Neurochemical Differentiation: Ladostigil Versus S-Isomer TV3279 on MAO Activity and Amine Levels

Chronic treatment of rats with ladostigil (52 mg/kg for 21 days) inhibited hippocampal and striatal MAO-A and MAO-B activities by >90%, increased striatal dopamine and serotonin levels, and inhibited striatal cholinesterase (ChE) activity by approximately 50% [1]. In sharp contrast, its S-isomer TV3279 (26 mg/kg for 21 days) inhibited striatal ChE activity by approximately 50% but did not affect MAO activity or amine levels [1]. This demonstrates that the R-isomer ladostigil uniquely engages both aminergic and cholinergic systems, whereas the S-isomer is functionally a pure ChE inhibitor.

MAO inhibition cholinesterase inhibition stereoisomer comparison dopamine serotonin

Clinical Brain Atrophy Reduction: Ladostigil 10 mg/day Versus Placebo in MCI Patients

In a 3-year, randomized, double-blind, placebo-controlled Phase 2 trial (NCT01429623) involving 210 patients with mild cognitive impairment (MCI) and medial temporal lobe atrophy, ladostigil 10 mg/day did not significantly delay progression to Alzheimer's disease dementia (log-rank p = 0.162; 14.1% ladostigil vs 20.4% placebo progressed) [1]. However, pre-specified MRI volumetric analyses revealed significantly less decline in whole-brain volume (p = 0.025, Cohen's d = 0.43) and hippocampal volume (p = 0.043, Cohen's d = 0.43) in the ladostigil group compared to placebo [1].

mild cognitive impairment brain atrophy hippocampal volume phase 2 clinical trial MRI

Targeted Research and Procurement Applications for Ladostigil Tartrate Based on Differentiating Evidence


Dementia with Lewy Bodies (DLB) and Parkinson's Disease Dementia: Investigating Balanced Cholinergic-Aminergic Modulation

The direct head-to-head evidence showing ladostigil completely inhibits L-dopa-induced hyperactivity while tranylcypromine potentiates it [1] supports ladostigil's application in preclinical models of DLB and Parkinson's disease dementia, where motor fluctuations and behavioral symptoms coexist with cognitive decline. Ladostigil's balanced potentiation of both aminergic and cholinergic transmission [1] makes it uniquely suitable for studies investigating comorbid dementia with parkinsonism, a clinical scenario where pure MAO-B inhibitors (e.g., rasagiline) or pure ChE inhibitors (e.g., rivastigmine) may not address the full spectrum of neurochemical deficits.

MCI and Prodromal Alzheimer's Disease: Clinical Trials Investigating Brain Atrophy as a Biomarker Endpoint

The Phase 2 clinical evidence of significantly reduced whole-brain (p=0.025, d=0.43) and hippocampal (p=0.043, d=0.43) volume loss with ladostigil 10 mg/day versus placebo over 36 months [2] positions this compound for clinical research programs in MCI and prodromal Alzheimer's disease where structural MRI biomarkers are prioritized. Procurement for trials focusing on disease modification rather than symptomatic improvement is supported by these volumetric outcomes, despite the absence of significant effects on cognitive composite scores or dementia progression rates.

Preclinical Neuroprotection Research Requiring Brain-Selective MAO Inhibition with Cholinesterase Activity

The >90% inhibition of brain MAO-A and MAO-B with ~50% ChE inhibition in rats following chronic ladostigil treatment [3], coupled with its demonstrated brain selectivity (little or no peripheral MAO inhibition even after 2 months of daily dosing) [4], supports ladostigil's use in preclinical neuroprotection studies where chronic MAO inhibition is desired without peripheral tyramine interaction liability. This profile is particularly relevant for aging rodent models investigating age-related gliosis, oxidative stress, and spatial memory deficits, where ladostigil (1 mg/kg/day for 6 months) prevented astrocyte and microglial activation in aged rats and preserved cortical AChE activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ladostigil (Tartrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.